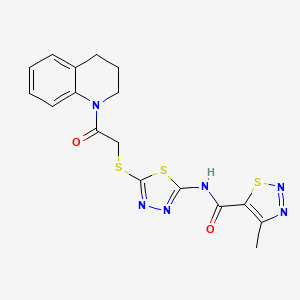

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves intricate procedures that often start from basic heterocyclic scaffolds. A typical approach may involve condensation reactions, cyclization processes, and functional group transformations. For instance, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate showcases a method starting with thioacylhydrazone via cyclization of acetylamino thioacylhydrazone (Lempert-Sréter, M., Lempert, K., & Møller, J., 1983). Such methodologies highlight the complexity and creativity involved in the synthesis of structurally complex heteroaromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds like our subject is often determined using X-ray crystallography among other spectroscopic techniques. For example, the crystal structure determination of 2-methylamino-5-[(5-methyl-2-benzoxazolinone-3-yl)methyl]-1,3,4-thiadiazole dihydrophosphate provides insights into conformational features and intermolecular interactions, aiding in understanding the structural basis of the compound's properties (Kaynak, F., et al., 2008).

Chemical Reactions and Properties

Compounds containing thiadiazole and quinoline units are known to participate in various chemical reactions, which can be leveraged to synthesize derivatives with potential biological activities. For example, the reactions of thioamides with electrophilic reagents yielding 3,5-disubstituted 1,2,4-thiadiazoles under mild conditions demonstrate the versatility of these compounds in chemical transformations (Takikawa, Y., et al., 1985).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure play a significant role in determining the applicability of a compound in various domains. The crystal structure of related compounds, as determined by X-ray diffraction, provides valuable information on the molecular geometry, packing, and potential intermolecular interactions within the solid state (Malinovskii, S., et al., 2000).

Mecanismo De Acción

Target of action

Quinoline derivatives have been found to inhibit the enzyme DNA gyrase , which is essential for DNA replication in bacteria, making them effective antibacterial agents . Thiadiazoles have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Mode of action

The exact mode of action would depend on the specific targets of the compound. For example, if the compound targets DNA gyrase like other quinolines, it would prevent the supercoiling of DNA, thereby inhibiting DNA replication and cell division .

Biochemical pathways

Again, the specific pathways affected would depend on the compound’s targets. In the case of DNA gyrase inhibition, the compound would affect the DNA replication pathway .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of DNA gyrase would result in the cessation of DNA replication and cell division, leading to cell death .

Propiedades

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S3/c1-10-14(28-22-19-10)15(25)18-16-20-21-17(27-16)26-9-13(24)23-8-4-6-11-5-2-3-7-12(11)23/h2-3,5,7H,4,6,8-9H2,1H3,(H,18,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMOVSUQPYYUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)